molecular formula C16H20N3NaO6S B13866293 Amoxycilloic Acid Sodium Salt

Amoxycilloic Acid Sodium Salt

Cat. No.: B13866293
M. Wt: 405.4 g/mol
InChI Key: OWFQIGGKWCUTRP-ODFUGKNXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxycilloic Acid Sodium Salt is a derivative of amoxicillin, a widely used antibiotic. It is known for its antibacterial properties and is used in various research applications. The compound has a molecular formula of C16H20N3NaO6S and a molecular weight of 405.4 . It is primarily used in the field of proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Amoxycilloic Acid Sodium Salt involves the reaction of amoxicillin with sodium hydroxide. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Amoxycilloic Acid Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Sodium hydroxide, potassium hydroxide.

    Solvents: Water, ethanol.

Major Products Formed

Scientific Research Applications

Amoxycilloic Acid Sodium Salt is used in various scientific research applications, including:

Mechanism of Action

Amoxycilloic Acid Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amoxycilloic Acid Sodium Salt is unique due to its specific structure, which allows for higher serum concentrations compared to ampicillin. This makes it more effective in certain bacterial infections .

Properties

Molecular Formula

C16H20N3NaO6S

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1/t9-,10+,11+,13-;/m1./s1

InChI Key

OWFQIGGKWCUTRP-ODFUGKNXSA-M

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+]

Origin of Product

United States

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